

# Spectroscopic and Synthetic Profile of Boc-2-bromo-D-phenylalanine: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-2-bromo-D-phenylalanine*

Cat. No.: *B558748*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (**Boc-2-bromo-D-phenylalanine**). This compound is a valuable building block in peptide synthesis and drug discovery, with the ortho-bromine substitution on the phenyl ring offering a reactive handle for further chemical modifications. This document is intended to serve as a detailed resource for researchers utilizing this compound in their work.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-2-bromo-D-phenylalanine**. This data is compiled based on typical values for structurally similar compounds, including Boc-D-phenylalanine and other ortho-substituted phenylalanine derivatives.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.55	d	1H	Ar-H
~7.30	t	1H	Ar-H
~7.15	t	1H	Ar-H
~7.10	d	1H	Ar-H
~5.10	d	1H	NH
~4.65	q	1H	$\alpha$ -CH
~3.35	dd	1H	$\beta$ -CH <sub>2</sub>
~3.15	dd	1H	$\beta$ -CH <sub>2</sub>
1.45	s	9H	C(CH <sub>3</sub> ) <sub>3</sub>

<sup>13</sup>C NMR (Carbon NMR)

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~174.5	C=O (acid)
~155.0	C=O (Boc)
~136.0	Ar-C
~133.0	Ar-C
~130.0	Ar-C
~128.0	Ar-C
~127.5	Ar-C
~124.0	Ar-C-Br
~80.0	C(CH <sub>3</sub> ) <sub>3</sub>
~54.0	$\alpha$ -CH
~39.0	$\beta$ -CH <sub>2</sub>
28.3	C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	broad	O-H stretch (carboxylic acid)
~3380	medium	N-H stretch (urethane)
~2980, 2930	medium	C-H stretch (aliphatic)
~1710	strong	C=O stretch (carboxylic acid & urethane)
~1510	strong	N-H bend
~1160	strong	C-O stretch (urethane)
~750	strong	C-Br stretch, C-H bend (ortho-disubstituted aromatic)

## Mass Spectrometry (MS)

Technique	Ion	m/z (Expected)
ESI-MS	$[M-H]^-$	342.0/344.0 (Isotopic pattern for Br)
ESI-MS	$[M+Na]^+$	366.0/368.0 (Isotopic pattern for Br)

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **Boc-2-bromo-D-phenylalanine**.

## Synthesis of Boc-2-bromo-D-phenylalanine

This protocol describes the protection of the amino group of 2-bromo-D-phenylalanine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

Materials:

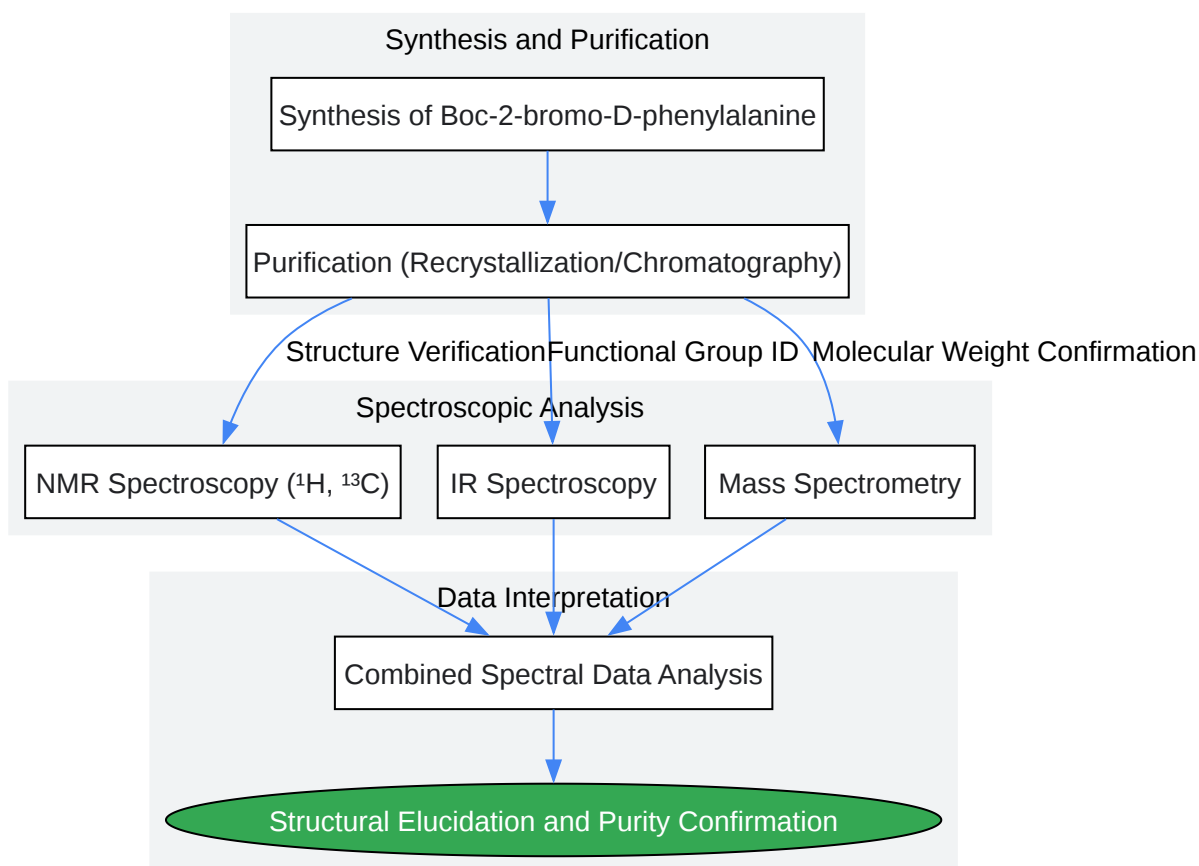
- 2-bromo-D-phenylalanine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO<sub>4</sub>)
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve 2-bromo-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc<sub>2</sub>O.
- Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl or a saturated KHSO<sub>4</sub> solution.
- Extract the product into ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **Boc-2-bromo-D-phenylalanine**.



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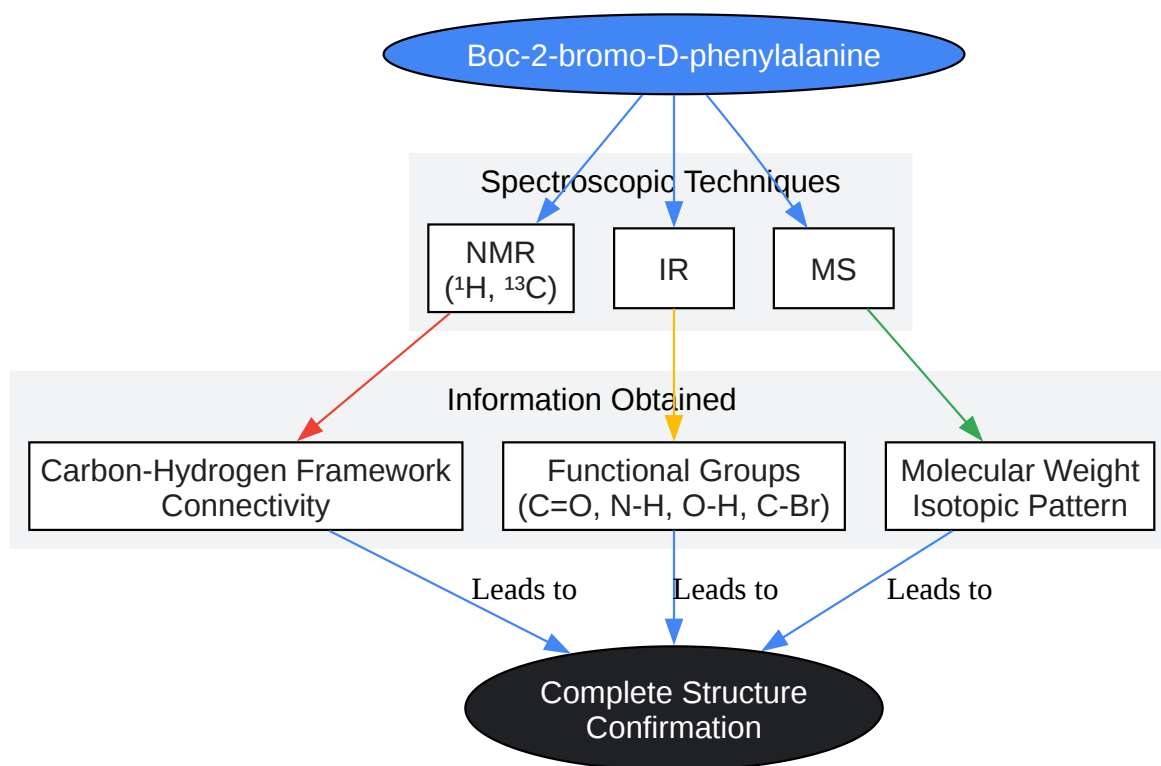
A generalized workflow for the synthesis and spectroscopic analysis of **Boc-2-bromo-D-phenylalanine**.

## Mandatory Visualizations

The following section provides diagrams generated using Graphviz (DOT language) to illustrate key concepts.

## Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.



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Relationship between spectroscopic techniques and the structural information they provide.

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